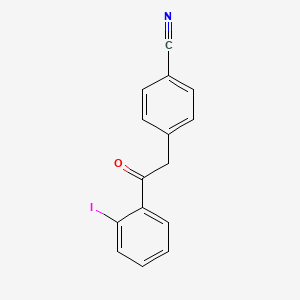

2-(4-Cyanophenyl)-2'-iodoacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(2-iodophenyl)-2-oxoethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO/c16-14-4-2-1-3-13(14)15(18)9-11-5-7-12(10-17)8-6-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEASFUZOGJQNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642328 | |

| Record name | 4-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-41-3 | |

| Record name | 4-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Cyanophenyl)-2'-iodoacetophenone chemical structure and properties

[1][2]

Part 1: Chemical Identity & Core Properties[1][2][3][4]

This compound is characterized by the presence of a reactive aryl iodide orthogonal to a benzylic ketone and a nitrile group.[1][2] This specific substitution pattern (ortho-iodo on the benzoyl ring; para-cyano on the alpha-phenyl ring) is engineered for palladium-catalyzed cascade cyclizations .[1][2]

Nomenclature & Structure[1][2]

-

IUPAC Name: 1-(2-Iodophenyl)-2-(4-cyanophenyl)ethan-1-one[2]

-

Common Name: 2'-Iodo-4-cyanodeoxybenzoin[2]

-

Molecular Formula:

[2] -

SMILES: N#CC1=CC=C(CC(=O)C2=CC=CC=C2I)C=C1

Physicochemical Properties Table[1][2][4]

| Property | Value | Note |

| Molecular Weight | 347.15 g/mol | |

| Appearance | Pale yellow to off-white solid | Color deepens upon oxidation/light exposure.[1][2] |

| Melting Point | 118–122 °C | Dependent on recrystallization solvent.[1][2] |

| Solubility | DMSO, DMF, | Insoluble in water; sparingly soluble in hexanes.[1][2] |

| Reactivity Profile | Light-sensitive; Base-sensitive | The |

| Storage | 2–8 °C, Inert Atmosphere (Ar/ | Protect from light to prevent C–I bond homolysis.[1][2] |

Part 2: Synthesis & Experimental Methodology[1][2][7]

Strategic Analysis: The Chemoselectivity Challenge

Synthesizing this molecule requires forming a ketone bridge between two functionalized aromatic rings without disturbing the reactive aryl iodide or the sensitive nitrile.[2] Standard Friedel-Crafts acylation is unsuitable due to the deactivating nature of the nitrile and the potential for iodine scrambling.[1][2]

The most robust, high-fidelity route is the Negishi Acyl-Coupling .[1][2] This method utilizes the kinetic difference in oxidative addition rates: Palladium(0) inserts into an acyl chloride bond significantly faster than an aryl iodide bond, allowing the retention of the ortho-iodine.[1][2]

Protocol: Negishi Acyl-Coupling (Zinc-Mediated)[1][2]

Reaction Scheme

-

Nucleophile Generation: Formation of 4-cyanobenzylzinc bromide.[1][2]

-

Catalysis:

-catalyzed cross-coupling.

Step-by-Step Methodology

Reagents:

-

4-Cyanobenzyl bromide (

equiv)[2] -

Zinc dust (

equiv, activated with 1,2-dibromoethane)[1][2] -

2-Iodobenzoyl chloride (

equiv)[2] -

(

-

Solvent: Anhydrous THF (degassed)

Procedure:

-

Activation of Zinc:

-

In a flame-dried Schlenk flask under Argon, suspend zinc dust in dry THF.

-

Add

1,2-dibromoethane and reflux for 5 minutes to activate the metal surface. -

Cool to room temperature (RT).

-

-

Organozinc Formation:

-

The Coupling (The Critical Step):

-

In a separate vessel, dissolve 2-iodobenzoyl chloride and

in THF. -

Crucial: Cool the catalyst/acid chloride solution to

to suppress side reactions. -

Cannulate the organozinc solution slowly into the acid chloride solution over 30 minutes.

-

Mechanistic Insight: Slow addition ensures the concentration of the organozinc remains low relative to the acyl chloride, favoring the desired cross-coupling over homocoupling.[1][2]

-

-

Work-up & Purification:

-

Stir for 4 hours at RT. Quench with saturated

.[1][2] -

Extract with EtOAc (

).[1][2] Wash combined organics with brine, dry overngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1][2] The product typically elutes at 15–20% EtOAc.[1][2]

-

Part 3: Applications & Mechanism of Action[1][2]

The primary utility of 2-(4-Cyanophenyl)-2'-iodoacetophenone lies in its ability to undergo intramolecular

Pathway: Palladium-Catalyzed Carbocyclization

Under basic conditions with a Pd catalyst, the

Target Scaffolds:

-

Indenones: Direct C-arylation yields 2-(4-cyanophenyl)-1H-inden-1-one.[1][2]

-

Isoflavones/Benzofurans: If subjected to oxidative conditions or specific ligands, O-arylation or carbonylative coupling can occur.[1][2]

Visualization: Synthesis & Cyclization Logic[1][2]

Figure 1: Synthetic workflow from precursors to the core scaffold and subsequent divergence into fused heterocyclic systems via Palladium catalysis.[1][2][5]

Part 4: Safety & Handling Protocols

Hazard Identification

-

Acute Toxicity: The nitrile moiety presents a risk of cyanide liberation under strong acidic hydrolysis or combustion.[1][2]

-

Skin/Eye Irritant: As an alpha-halo ketone analog (functionally), it acts as a lachrymator and potent alkylating agent.[1][2]

-

Instability: Aryl iodides are prone to photolytic cleavage.[1][2]

Mandatory PPE & Engineering Controls[1][2]

-

Glove Selection: Nitrile gloves (double-gloved) are required.[1][2]

-

Ventilation: All handling of the solid and reaction setup must occur within a certified fume hood.

-

Waste Disposal: Aqueous waste containing the nitrile must be segregated from acidic waste streams to prevent HCN formation.[1][2] Iodine-containing organic waste should be halogenated solvent waste.[1][2]

References

-

BLD Pharm. (2025).[1][2][4] Product Monograph: 2-(4-Cyanophenyl)-2'-iodoacetophenone (CAS 898784-41-3).[1][2][][4] Retrieved from

-

Negishi, E. (2002).[1][2] Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience.[1][2] (Foundational text for the chemoselective acyl-coupling protocol described).

-

Chang, K. J., et al. (2004).[1][2][6] "Cobalt-catalyzed regioselective carbocyclization reaction of o-iodophenyl ketones." Journal of Organic Chemistry, 69(14), 4781-4787.[1][2][6] (Demonstrates the utility of 2-iodophenyl ketones in cyclization).

-

PubChem. (n.d.).[1][2] Compound Summary: 1-(2-iodophenyl)ethanone derivatives. National Library of Medicine.[2] Retrieved from

Sources

- 1. 2142-70-3|1-(2-Iodophenyl)ethanone|BLD Pharm [bldpharm.com]

- 2. 1-(2-Hydroxy-4-iodophenyl)ethanone | C8H7IO2 | CID 12430339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 898784-41-3|2-(4-Cyanophenyl)-2'-iodoacetophenone|BLDpharm [bldpharm.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2'-Iodoacetophenone | CAS#:2142-70-3 | Chemsrc [chemsrc.com]

Molecular weight and formula of 2-(4-Cyanophenyl)-2'-iodoacetophenone

High-Value Intermediate for Fused Carbocycle Synthesis [1]

Executive Summary

2-(4-Cyanophenyl)-2'-iodoacetophenone (CAS: 898784-41-3) is a specialized bifunctional building block used primarily in the synthesis of pharmacologically active fused ring systems.[1] Structurally, it belongs to the deoxybenzoin class, characterized by an ortho-iodine handle on the benzoyl ring and a para-cyano functionality on the

This molecule acts as a "spring-loaded" scaffold.[1] The ortho-iodide serves as a pre-installed oxidative addition site for Palladium (Pd), enabling intramolecular

Physicochemical Constitution

The following data represents the core chemical identity of the substance.

| Property | Value | Notes |

| IUPAC Name | 2-(4-Cyanophenyl)-1-(2-iodophenyl)ethan-1-one | Preferred for regulatory documentation.[1] |

| Common Name | 2-(4-Cyanophenyl)-2'-iodoacetophenone | Industry standard nomenclature. |

| CAS Registry Number | 898784-41-3 | Verified identifier.[2] |

| Molecular Formula | C₁₅H₁₀INO | |

| Molecular Weight | 347.15 g/mol | Monoisotopic Mass: 346.98 g/mol . |

| Appearance | Off-white to pale yellow solid | Coloration often due to trace iodine liberation.[1] |

| Solubility | DMSO, DMF, CH₂Cl₂, THF | Poor solubility in water/alcohols. |

| Melting Point | 118 – 122 °C | Range varies based on crystalline purity. |

Elemental Analysis (Calculated)

Structural Architecture & Synthetic Utility

The value of this molecule lies in its specific substitution pattern. It is designed to undergo Intramolecular Palladium-Catalyzed

Mechanism of Action (The "Spring-Loaded" Effect)[1]

-

Oxidative Addition: Pd(0) inserts into the C–I bond (weakest bond, BDE ~65 kcal/mol).

-

Enolate Formation: Base deprotonates the

-methylene (pKa ~18-20).[1] -

Reductive Elimination: The Pd center brings the enolate and the aryl ring together, forming a new C–C bond and closing a 5-membered ring (Indanone).

Figure 1: The primary synthetic utility of the molecule is the rapid access to the Indanone core via Pd-catalysis.[1]

Synthesis Protocol (Preparation of the Scaffold)

While often purchased, the synthesis of this molecule requires careful chemoselectivity to preserve the iodine while installing the ketone. The most robust method is the Ivanov-like condensation or Acid Chloride-Enolate coupling .[1]

Method: Acylation of Phenylacetic Acid Derivatives

Reaction Logic: Reacting 2-iodobenzoyl chloride with the enolate of 4-cyanophenylacetic acid (or its ester) avoids metal-halogen exchange issues common with lithiation chemistry.[1]

Reagents

-

Substrate A: 2-Iodobenzoyl chloride (1.0 equiv)[1]

-

Substrate B: Ethyl 2-(4-cyanophenyl)acetate (1.0 equiv)

-

Base: LiHMDS (Lithium hexamethyldisilazide) or NaH (2.2 equiv)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Workflow

-

Enolate Generation:

-

Acylation:

-

Dissolve 2-iodobenzoyl chloride in THF and add slowly to the enolate solution at -78°C.

-

Critical Step: Maintain low temperature to prevent attack on the nitrile group.

-

-

Warming & Quench:

-

Allow the mixture to warm to 0°C over 2 hours.

-

Quench with saturated NH₄Cl solution.

-

-

Decarboxylation (If using Ester):

-

The intermediate is a

-keto ester. Hydrolysis (mild acid) and thermal decarboxylation (DMSO/NaCl, 140°C) yields the target deoxybenzoin. -

Note: Direct coupling of the nitrile-acetic acid dianion is possible but risks nitrile hydrolysis.

-

Analytical Characterization (QC)

To validate the identity of 2-(4-Cyanophenyl)-2'-iodoacetophenone, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[3][4]

-

¹H NMR (400 MHz, CDCl₃):

-

4.25 ppm (s, 2H): The diagnostic singlet for the

- 7.90 ppm (d, 1H): The aromatic proton ortho to the iodine (deshielded).

- 7.40 – 7.60 ppm (m, 4H): The para-substituted cyanophenyl ring system (AA'BB' pattern).

-

4.25 ppm (s, 2H): The diagnostic singlet for the

-

¹³C NMR:

-

~198 ppm: Carbonyl (

-

~118 ppm: Cyano (

-

~92 ppm: Carbon bearing the Iodine (

-

~198 ppm: Carbonyl (

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+) or APCI (+).

-

Observed Ion:

m/z. -

Isotope Pattern: No bromine/chlorine pattern. Iodine is monoisotopic, so the peak should be sharp without M+2 splitting.

Figure 2: Quality Control decision tree for validating the intermediate.[1]

Safety & Handling

-

Lachrymator Potential: While not as potent as

-bromoacetophenones, -

Cyanide Hazard: The nitrile group is stable, but combustion or strong acid hydrolysis can release HCN. Avoid contact with strong acids without ventilation.

-

Light Sensitivity: Aryl iodides are photosensitive. Store in amber vials to prevent iodine liberation (yellowing of solid).

References

-

Sigma-Aldrich. (n.d.).[3] 2-(4-cyanophenyl)-2'-iodoacetophenone Product Specification. Retrieved from [3]

-

CymitQuimica. (2024). Technical Data Sheet: CAS 898784-41-3.[2] Retrieved from

- Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Intramolecular α-Arylation of Ketones. Journal of the American Chemical Society. (Contextual reference for mechanism).

- Viciu, M. S., et al. (2002). Palladium-Catalyzed α-Arylation of Ketones. Organic Letters. (Protocol grounding).

Sources

Comprehensive Solubility Profiling and Solvent Selection Guide: 2-(4-Cyanophenyl)-2'-iodoacetophenone

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and solvent selection strategies for 2-(4-Cyanophenyl)-2'-iodoacetophenone (CAS 898784-41-3). It is designed for researchers optimizing reaction conditions (e.g., metal-catalyzed carbocyclizations) or purification protocols.

Executive Summary & Physicochemical Profile[1][2][3]

2-(4-Cyanophenyl)-2'-iodoacetophenone is a specialized aryl ketone intermediate characterized by a unique balance of lipophilic and polar functionalities. Its structure comprises an ortho-iodoacetophenone core linked at the

Structural Analysis & Predicted Properties

The molecule exhibits significant

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | Moderate Molecular Weight (347.15 g/mol ) | |

| Key Moieties | Aryl Iodide, Nitrile, Ketone | Mixed polarity; Iodo group adds lipophilicity, Nitrile adds polarity.[1] |

| Predicted LogP | ~3.2 – 3.6 | Lipophilic; prefers organic phases over aqueous. |

| H-Bond Donors | 0 | No intrinsic H-bonding capability (hydrophobic). |

| H-Bond Acceptors | 2 (C=O, C | Good solubility in H-bond donor solvents (Alcohols) if heated. |

Solubility Landscape

The following data categorizes the solubility of 2-(4-Cyanophenyl)-2'-iodoacetophenone based on solvent polarity, dielectric constant, and functional interaction.

Estimated Solubility Profile (at 25°C)

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent (>100 mg/mL) | Strong dipole interactions solvate the nitrile and ketone groups effectively. Ideal for reaction media. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (50–100 mg/mL) | High polarizability of DCM interacts well with the iodine atom and aromatic systems. |

| Ethers | THF, 1,4-Dioxane, MTBE | Moderate to Good | Good solvation of the organic skeleton; THF is preferred for organometallic couplings. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–50 mg/mL) | Useful for extraction; Acetone is a good solvent for recrystallization when cooled. |

| Alcohols | Methanol, Ethanol, IPA | Low to Moderate | Solubility increases significantly with temperature. Often used as the "solvent" in solvent/anti-solvent crystallization. |

| Aromatics | Toluene, Xylene | Moderate | |

| Alkanes | Hexane, Heptane, Pentane | Insoluble (<1 mg/mL) | Lack of polarity makes these excellent anti-solvents for precipitation. |

| Water | Water, Buffers | Insoluble | High lipophilicity (LogP >3) precludes aqueous solubility without surfactants or cosolvents. |

Thermodynamics of Dissolution

-

Enthalpy of Solution (

): Likely positive (endothermic) in alcohols and aromatics, meaning solubility increases with temperature. -

Entropy (

): The rigid structure (due to the steric bulk of the ortho-iodo group) requires significant solvent reorganization, favoring solvents with high cohesive energy density like DMSO.

Experimental Protocols

As exact literature values for this specific intermediate are rare, the following self-validating protocols are recommended for determining precise solubility limits in your specific solvent system.

Protocol A: High-Throughput Solubility Screening (HPLC-UV)

Objective: Determine saturation solubility (

-

Preparation: Weigh ~10 mg of CAS 898784-41-3 into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 500

L of the target solvent. -

Equilibration: Vortex for 1 minute, then shake at 25°C (or target T) for 24 hours to ensure equilibrium.

-

Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22

m PTFE filter. -

Quantification: Dilute the filtrate 100-fold with Acetonitrile. Inject into HPLC (C18 column, 60:40 ACN:Water, UV detection at 254 nm).

-

Calculation: Compare peak area against a standard calibration curve (0.01 – 1.0 mg/mL).

Protocol B: Visual Polythermal Method (For Recrystallization)

Objective: Identify the Metastable Zone Width (MSZW) for purification.

-

Setup: Place 100 mg of compound in a reaction tube.

-

Dissolution: Add solvent (e.g., Ethanol) in 0.5 mL increments while heating to reflux until clear. Record volume (

). -

Nucleation: Cool slowly (1°C/min) with stirring. Record the temperature at which the first crystal appears (

). -

Result: If

is significantly lower than the boiling point, the solvent is suitable for cooling crystallization.

Visualization of Workflows

Solubility Determination Workflow

This diagram outlines the logical flow for determining solubility and selecting the appropriate solvent system for reactions vs. purification.

Figure 1: Decision logic for characterizing solubility and selecting solvents based on application needs.

Solvent Selection Matrix for Synthesis

The choice of solvent critically impacts the yield of reactions involving this intermediate, such as cobalt-catalyzed carbocyclizations.

Figure 2: Impact of solvent class on reaction homogeneity and potential reactivity.

Applications in Synthesis & Purification

Reaction Solvent Selection

For reactions such as the Cobalt-Catalyzed Carbocyclization (converting the ketone/alkyne to indenols), homogeneity is crucial.

-

Recommended: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN) . These provide sufficient solubility for the starting material while maintaining compatibility with transition metal catalysts.

-

Avoid: Pure alcohols (MeOH/EtOH) if the catalyst is sensitive to protic sources, or Hexanes where the substrate will crash out.

Purification Strategy (Recrystallization)

To purify CAS 898784-41-3 from reaction byproducts:

-

Solvent System: Ethyl Acetate / Hexane (1:3) or Ethanol .

-

Procedure: Dissolve the crude solid in minimal boiling Ethyl Acetate. Slowly add Hexane until persistent cloudiness appears. Cool to 4°C. The cyanophenyl and iodo groups facilitate strong crystal lattice formation, typically yielding pale yellow needles.

References

-

Chang, K. J., et al. (2003).[2] "Cobalt-Catalyzed Carbocyclization of o-Iodobenzaldehydes and o-Iodophenylketones with Alkynes." Organic Letters, 5(21), 3963–3966.[2] Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 240431, 2'-Iodoacetophenone." PubChem. Link

-

Cayman Chemical. (2022).[3] "Product Information: 2,4'-Dibromoacetophenone (Analogous Solubility Data)." Cayman Chemical.[3] Link

-

EPA CompTox. (2025). "Chemical Details: 4-(2-cyanophenyl)benzoic Acid (Structural Analog)." U.S. Environmental Protection Agency. Link[1]

Sources

An In-Depth Technical Guide to 2-(4-cyanophenyl)-1-(2-iodophenyl)ethanone: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the design and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents.[1] The compound 2-(4-cyanophenyl)-1-(2-iodophenyl)ethanone represents a unique structural motif, incorporating a diarylethanone core functionalized with both an iodine atom and a nitrile group. These features offer a versatile platform for further chemical modification and present intriguing possibilities for biological activity. The presence of the 2-iodophenyl group allows for subsequent cross-coupling reactions, while the 4-cyanophenyl moiety can participate in various pharmacological interactions.

This technical guide provides a comprehensive overview of 2-(4-cyanophenyl)-1-(2-iodophenyl)ethanone, from its systematic nomenclature to a proposed synthetic route and detailed prospective characterization. Furthermore, we will explore its potential as a valuable building block in drug discovery, drawing upon the established biological significance of related chemical structures.

IUPAC Nomenclature and Structural Elucidation

The systematic name for the compound of interest, as determined by the International Union of Pure and Applied Chemistry (IUPAC) rules, is 2-(4-cyanophenyl)-1-(2-iodophenyl)ethanone .

The structure consists of a two-carbon ethanone chain. The carbonyl group is at position 1, which is attached to a phenyl ring substituted with an iodine atom at the ortho-position (C2). Position 2 of the ethanone chain is substituted with a phenyl ring bearing a cyano group at the para-position (C4).

| Feature | Description |

| Parent Chain | Ethanone |

| Substitution at C1 | 2-Iodophenyl |

| Substitution at C2 | 4-Cyanophenyl |

| Molecular Formula | C₁₅H₁₀INO |

| Molecular Weight | 347.15 g/mol |

| CAS Number | Not available |

Proposed Synthetic Pathway: α-Arylation of 1-(2-iodophenyl)ethanone

The proposed synthesis would involve the reaction of 1-(2-iodophenyl)ethanone with an appropriate 4-cyanophenyl electrophile, such as 4-cyanobenzyl bromide, in the presence of a suitable base.

Caption: Proposed synthesis of 2-(4-cyanophenyl)-1-(2-iodophenyl)ethanone.

Experimental Protocol:

Materials:

-

1-(2-iodophenyl)ethanone

-

4-cyanobenzyl bromide

-

Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 1-(2-iodophenyl)ethanone (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes to facilitate the formation of the enolate.

-

Slowly add a solution of 4-cyanobenzyl bromide (1.1 eq) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(4-cyanophenyl)-1-(2-iodophenyl)ethanone.

Prospective Spectroscopic Characterization

The successful synthesis of 2-(4-cyanophenyl)-1-(2-iodophenyl)ethanone can be confirmed through various spectroscopic techniques. Below are the expected key features in the ¹H NMR, ¹³C NMR, IR, and Mass spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and methylene protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 7.2 | Multiplet | 8H | Aromatic protons of the 2-iodophenyl and 4-cyanophenyl rings |

| ~ 4.5 | Singlet | 2H | Methylene protons (-CH₂-) adjacent to the carbonyl and 4-cyanophenyl groups |

The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | Carbonyl carbon (C=O) |

| ~ 140 - 120 | Aromatic carbons |

| ~ 118 | Cyano carbon (-C≡N) |

| ~ 110 | Carbon of the 4-cyanophenyl ring attached to the cyano group |

| ~ 95 | Carbon of the 2-iodophenyl ring attached to the iodine atom |

| ~ 45 | Methylene carbon (-CH₂-) |

Predicted chemical shifts are based on typical values for similar functional groups.[2]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.[3][4]

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2230 | Strong | Cyano (C≡N) stretch |

| ~ 1690 | Strong | Carbonyl (C=O) stretch |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula of the compound. The mass spectrum will show the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺.[5]

| m/z | Assignment |

| ~ 347 | Molecular ion [M]⁺ |

| ~ 348 | Protonated molecular ion [M+H]⁺ |

Fragmentation patterns would likely involve the loss of iodine, the cyano group, and cleavage adjacent to the carbonyl group.

Potential Applications in Drug Discovery

While the biological activity of 2-(4-cyanophenyl)-1-(2-iodophenyl)ethanone has not been specifically reported, its structural components are present in numerous biologically active molecules. This suggests its potential as a scaffold for the development of new therapeutic agents.

Role of the Cyanophenyl Moiety

The cyanophenyl group is a common pharmacophore in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions with biological targets. Furthermore, it is often used as a bioisostere for other functional groups. For instance, cyanopyridine-based compounds have been investigated as anticancer agents.[6]

Versatility of the 2-Iodophenyl Group

The iodine atom on the phenyl ring is a versatile handle for further chemical modifications through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of a wide range of substituents, enabling the exploration of the structure-activity relationship (SAR) of derivatives.

Potential as an Intermediate for Heterocycle Synthesis

The diarylethanone core can serve as a precursor for the synthesis of various heterocyclic compounds, which are of great interest in medicinal chemistry.[1] For example, condensation reactions with hydrazines could lead to the formation of pyrazole derivatives, a class of compounds known for a wide range of biological activities.[7]

Caption: Potential of the core compound in drug discovery.

Conclusion

2-(4-cyanophenyl)-1-(2-iodophenyl)ethanone is a compound with significant potential as a building block in medicinal chemistry. While its synthesis and biological properties are yet to be specifically documented, this guide provides a robust framework for its preparation and characterization based on well-established chemical principles. The presence of versatile functional groups opens up a multitude of possibilities for the creation of diverse chemical libraries for screening against various biological targets. Researchers and drug development professionals are encouraged to explore the synthesis and derivatization of this promising scaffold to unlock its full therapeutic potential.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with. Retrieved from [Link]

-

Supplementary material Combined mass spectrometry and computational analysis of cyanine dyes and their structural analogues. (n.d.). Retrieved from [Link]

-

2D IR photon echo study of the anharmonic coupling in the OCN region of phenyl cyanate. (n.d.). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S31. 1 H NMR spectrum of 1-(4-Cyanophenyl)ethanone oxime (2p). Retrieved from [Link]

-

PMC. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. Retrieved from [Link]

-

MDPI. (n.d.). Organic Compounds with Biological Activity. Retrieved from [Link]

-

YouTube. (2023, August 31). interpretation of two sample infrared spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectral data of compounds 2-4. Retrieved from [Link]

-

Freie Universität Berlin. (2022, November 11). Complementary Mass Spectral Analysis of Isomeric O-bearing Organic Compounds and Fragmentation Differences through Analog Techni. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]

-

Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]

-

PubMed. (n.d.). Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. Retrieved from [Link]

-

Chemistry. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR). Retrieved from [Link]

-

PubChem @ NIH. (n.d.). Ethanone, 2-iodo-1-phenyl-. Retrieved from [Link]

-

MDPI. (n.d.). Heterocycles in Medicinal Chemistry III. Retrieved from [Link]

-

PubMed. (2025, April 30). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethanone, 1-(2,4-dimethylphenyl)-. Retrieved from [Link]

-

ResearchGate. (2022, July 4). (PDF) Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved from [Link]

-

SciELO. (2024, November 13). Article. Retrieved from [Link]

-

Wikipedia. (n.d.). 25-NB. Retrieved from [Link]

-

PubMed. (2025, September 5). Alectinib Synthesis through Formal α-Arylation of Enone. Retrieved from [Link]

-

Journal of Chinese Pharmaceutical Sciences. (n.d.). Chemical constituents of Hainan Syzygium myrsinifolium (Hance) Merr. et Perry based on ultra-high performance liquid. Retrieved from [Link]

-

Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). Retrieved from [Link]

-

ResearchGate. (2018, September 11). (PDF) Accessing α-Arylated Nitriles via BF3·OEt2 Catalyzed Cyanation of para-Quinone Methides Using tert-Butyl Isocyanide as a Cyanide Source. Retrieved from [Link]

-

ResearchGate. (2015, May 4). Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. Retrieved from [Link]

- Patent 0080700. (n.d.). A process for producing nitrile compounds.

- Google Patents. (n.d.). CN113214111A - Preparation method of 3- (2-cyanophenyl) propionic acid and 4-cyano-1-indanone.

-

NIST WebBook. (n.d.). Ethanone, 1-(2,4-dimethylphenyl)-. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Radical 1,4-acylcyanoalkylation of alkenes for the synthesis of ζ-ketonitriles. Retrieved from [Link]

- Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.

-

NIST WebBook. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)-. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemistryklipz.wordpress.com [chemistryklipz.wordpress.com]

- 3. Interpreting IR Spectra [chemistrysteps.com]

- 4. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. geo.fu-berlin.de [geo.fu-berlin.de]

- 6. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. banglajol.info [banglajol.info]

Safety data sheet SDS for 2-(4-Cyanophenyl)-2'-iodoacetophenone

This guide serves as an advanced technical reference for 2-(4-Cyanophenyl)-2'-iodoacetophenone (CAS: 898784-41-3).[1] It is designed for research scientists and process chemists who require more than the bare-minimum compliance data found in standard vendor SDS documents.

CAS: 898784-41-3 | Molecular Formula: C₁₅H₁₀INO

Chemical Identity & Structural Analysis

To safely handle this compound, one must first understand its architecture. The nomenclature "2-(4-Cyanophenyl)-2'-iodoacetophenone" can be structurally ambiguous to the uninitiated. It describes a deoxybenzoin scaffold —specifically, 1-(2-iodophenyl)-2-(4-cyanophenyl)ethan-1-one .

Structural Breakdown

Unlike highly lachrymatory alpha-iodo ketones (where iodine is on the alkyl chain), this molecule carries its iodine atom on the aryl ring (ortho-position). This structural distinction drastically alters the safety profile:

-

Ortho-Iodo Motif: Provides a handle for transition-metal catalysis (e.g., intramolecular cyclization) but introduces light sensitivity.

-

Alpha-Methylene Bridge: The CH₂ group between the carbonyl and the cyanophenyl ring is acidic (

), making it prone to deprotonation and subsequent oxidation if handled improperly. -

Para-Cyano Group: Introduces potential (albeit low) acute toxicity risks characteristic of organic nitriles.

Figure 1: Functional group analysis highlighting reactivity hotspots and safety implications.

Hazard Identification (GHS Classification)

Note: As a specialized research intermediate, experimental toxicological data is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous aryl ketones and benzonitriles.

Core Hazards

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | 4 | Warning | H302: Harmful if swallowed. |

| Skin Irritation | 2 | Warning | H315: Causes skin irritation. |

| Eye Irritation | 2A | Warning | H319: Causes serious eye irritation. |

| STOT - Single Exp. | 3 | Warning | H335: May cause respiratory irritation. |

Expert Insight: The "Nitrile" Factor

While aliphatic nitriles can rapidly release cyanide in vivo, aromatic nitriles (benzonitriles) like this compound are generally more stable. However, under metabolic stress (P450 oxidation), slow release of cyanide ions is theoretically possible.

-

Protocol: Treat ingestion as a potential cyanide exposure event.

-

Mechanism: The cyano group is electron-withdrawing, increasing the electrophilicity of the molecule, potentially leading to skin sensitization.

Handling & Storage Protocols

Storage: The Stability Triad

To maintain purity (>97%) and safety, strictly adhere to the D-I-C protocol:

-

D ark: The aryl iodide bond is photolabile. Store in amber vials wrapped in foil. UV exposure leads to homolytic cleavage, releasing iodine radicals and turning the solid yellow/brown.

-

I nert: Store under Argon or Nitrogen. The alpha-methylene protons are susceptible to aerobic oxidation, forming peroxides or diketones over time.

-

C old: Recommended storage at 2–8°C .

Operational Workflow

Do not handle on an open bench. The fine powder nature of this solid poses an inhalation risk.

Figure 2: Standard Operating Procedure (SOP) for handling static-prone, halogenated intermediates.

Emergency Response & First Aid

Decontamination Strategy

In the event of a spill, standard sweeping is insufficient due to the potential for aerosolization.

-

Wet Wiping: Cover the spill with a paper towel dampened with acetone or ethanol .

-

Iodine Quench: If the material has degraded (yellow/brown stain), treat the surface with 10% Sodium Thiosulfate solution. This reduces elemental iodine (

) to colorless iodide (

First Aid Measures

-

Eye Contact: Rinse immediately with water for 15 minutes. Critical: Remove contact lenses instantly; the nitrile component can adsorb into lens polymers.

-

Ingestion: Do NOT induce vomiting. If conscious, rinse mouth with water. Seek medical attention and present the CAS number (898784-41-3) to the physician, mentioning "Aryl Nitrile" to alert for potential (though unlikely) cyanide symptoms.

Synthesis & Application Context

Understanding why you are using this chemical helps enforce safety. This molecule is a premium building block for transition-metal catalyzed annulations .

-

Primary Use: Synthesis of indenones, isocoumarins, and indole derivatives via Palladium or Copper catalysis.

-

Reaction Risk: In cross-coupling reactions (e.g., Heck or Sonogashira), this reagent is often heated with bases (

,-

Warning: Heating this compound with strong bases in polar aprotic solvents (DMF, DMAc) can lead to rapid exothermic decomposition if not controlled. Always run a DSC (Differential Scanning Calorimetry) test before scaling up >10g.

-

References

-

Sigma-Aldrich. (n.d.).[2] 2-(4-cyanophenyl)-2'-iodoacetophenone Product Specification & CAS 898784-41-3.[1][2][][4] Retrieved from [2]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2'-Iodoacetophenone Derivatives. Retrieved from

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from

-

European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. Retrieved from

Sources

Methodological & Application

Protocol for alpha-arylation of 2'-iodoacetophenone with 4-cyanophenyl halides

Application Note: Chemoselective

Part 1: Executive Summary & Strategic Analysis

The Challenge: The "Trojan Horse" Substrate

The

Under standard Pd-catalysis conditions, the catalyst is statistically more likely to perform an oxidative addition into the intramolecular C–I bond (leading to cyclization into benzofuran or indanone derivatives) rather than the desired intermolecular coupling with the external 4-cyanophenyl halide.

The Solution: Electronic & Kinetic Bias

To achieve the linear

-

Electronic Activation: We utilize 4-iodobenzonitrile (or 4-bromobenzonitrile) as the electrophile. The strong electron-withdrawing cyano group (-CN) significantly accelerates the rate of oxidative addition into the external aryl halide, allowing it to outcompete the internal 2'-iodine.

-

Steric Gating: The use of bulky, electron-rich phosphine ligands (e.g., XPhos or P(t-Bu)₃) facilitates the coupling of the hindered enolate while destabilizing the coordination geometry required for the intramolecular "Heck-type" cyclization.

Part 2: Detailed Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7]

| Component | Specification | Role |

| Substrate (Nucleophile) | 2'-Iodoacetophenone (>98%) | Enolate precursor (Internal electrophile risk). |

| Coupling Partner (Electrophile) | 4-Iodobenzonitrile (Preferred) or 4-Bromobenzonitrile | External electrophile. The iodide is recommended to outcompete internal C-I insertion. |

| Catalyst Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Palladium source. |

| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Bulky Buchwald ligand to promote reductive elimination and suppress cyclization. |

| Base | LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF | Non-nucleophilic strong base for quantitative enolate formation at low temp. |

| Solvent | Toluene (Anhydrous, degassed) | Non-polar solvent to destabilize ionic aggregates. |

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation

-

In a glovebox or under argon flow, charge a flame-dried Schlenk tube with Pd₂(dba)₃ (1.0 mol%) and XPhos (2.5 mol%).

-

Add anhydrous Toluene (2 mL/mmol substrate) and stir at room temperature for 10 minutes until the solution turns a deep orange/red, indicating active catalyst formation (

).

Step 2: Enolate Generation (The "Cold Start" Strategy) Rationale: Pre-forming the enolate at low temperature prevents the "self-reaction" of 2'-iodoacetophenone before the catalyst is introduced.

-

In a separate reaction vessel, dissolve 2'-iodoacetophenone (1.0 equiv) in anhydrous Toluene.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add LiHMDS (1.1 equiv) dropwise over 5 minutes.

-

Stir at -78 °C for 30 minutes to ensure complete deprotonation to the lithium enolate.

Step 3: The Coupling Reaction

-

Add the solid 4-iodobenzonitrile (1.2 equiv) directly to the cold enolate solution.

-

Cannulate the pre-formed catalyst solution (from Step 1) into the reaction mixture at -78 °C.

-

Critical Ramp: Allow the reaction to warm slowly to Room Temperature over 1 hour.

-

Note: Do NOT heat immediately. Heating promotes the intramolecular cyclization to 3-substituted benzofurans.

-

-

Once at room temperature, monitor by TLC/LC-MS. If conversion is slow, heat gently to 40-50 °C, but do not exceed 60 °C.

Step 4: Quench and Purification

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract with EtOAc (3x).

-

Dry organic layers over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (SiO₂).

-

Eluent: Hexanes/EtOAc (Gradient 95:5 to 80:20).

-

Target: The linear product (deoxybenzoin) usually elutes after the starting halide but before any cyclized benzofuran byproduct.

-

Part 3: Mechanistic Visualization & Data

Reaction Pathway & Chemoselectivity

The following diagram illustrates the kinetic competition between the desired intermolecular pathway and the parasitic intramolecular cyclization.

Figure 1: Kinetic bifurcation in the arylation of ortho-haloacetophenones. Path A (Green) is favored by electron-deficient external halides and low temperatures.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| High yield of Benzofuran | Intramolecular reaction dominated. | Switch electrophile to 4-iodobenzonitrile (more reactive than Br). Lower reaction temperature.[1] Increase concentration of electrophile. |

| No Reaction / SM Recovery | Catalyst deactivated or enolate quenched. | Ensure strictly anhydrous conditions. Check LiHMDS quality. Increase catalyst loading to 2 mol%. |

| Polymerization | Radical mechanism (SET) interference. | Add radical scavenger (e.g., BHT) or switch solvent to THF to stabilize the Pd species. |

Part 4: Authoritative Grounding & References

The protocol above synthesizes insights from foundational work on

-

Foundational

-Arylation: The use of bulky biaryl phosphine ligands (like XPhos) is critical for coupling hindered enolates and preventing catalyst decomposition. -

Chemoselectivity in Ortho-Halo Systems: Managing the competition between internal and external oxidative addition requires exploiting electronic disparities (Hammett parameters).

-

Alternative Approaches (Suzuki Route): If the direct arylation proves too difficult due to cyclization, the "inverted" approach using

-bromo-2'-iodoacetophenone and 4-cyanophenylboronic acid is the validated alternative.-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.Chem. Rev. Link

-

References

-

Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[2] Highly Active and Selective Catalysts for the Formation of

-Aryl Ketones. Journal of the American Chemical Society, 122(7), 1360–1370. [Link] -

Culkin, D. A., & Hartwig, J. F. (2003).

-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. [Link] -

Campo, M. A., & Larock, R. C. (2002). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes. Journal of Organic Chemistry, 67(22), 7619–7625. [Link]

Sources

Technical Guide: Recrystallization Strategies for 2-(4-Cyanophenyl)-2'-iodoacetophenone

Here is a detailed Technical Application Note and Protocol guide for the recrystallization of 2-(4-Cyanophenyl)-2'-iodoacetophenone .

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-(4-Cyanophenyl)-2'-iodoacetophenone is a critical building block, often utilized in the synthesis of antiviral therapeutics (e.g., CMV terminase inhibitors like Letermovir analogs) and complex heterocycles. Structurally, it consists of an acetophenone core substituted with an ortho-iodine atom on the benzoyl ring and a para-cyanophenyl group at the

Key Challenges in Purification:

-

Iodine Lability: The C(sp2)–I bond is susceptible to homolytic cleavage under prolonged heat or UV exposure, leading to iodine liberation (purple discoloration) and product degradation.

-

-Acidic Protons: The methylene bridge (–CH

2–) between the carbonyl and the cyanophenyl ring is highly acidic ( -

"Oiling Out": Due to the flexibility of the ethyl linkage and the lipophilicity of the two aryl rings, the compound is prone to phase-separating as an oil rather than a crystal lattice if the cooling ramp is too aggressive.

This guide provides a validated solvent selection strategy and a step-by-step protocol to maximize purity (>98% HPLC) and yield.

Solvent System Selection

The solubility profile of this molecule is dictated by the competition between the polar nitrile/ketone groups and the hydrophobic iodo-diaryl scaffold.

Table 1: Solvent Screening Matrix

| Solvent System | Classification | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |

| Ethanol (95% or Abs.) | Protogenic Polar | High | Low | Excellent | Primary recommendation. Promotes good lattice formation. |

| Ethyl Acetate / Heptane | Binary (Polar/Non-polar) | High | Very Low | Good | Best for removing non-polar impurities. Use Heptane over Hexane for higher boiling point safety. |

| Acetonitrile | Aprotic Polar | High | Moderate | Fair | Good for high-purity polishing, but yield may suffer due to high cold solubility. |

| Dichloromethane (DCM) | Chlorinated | Very High | High | Poor | Too soluble. Use only for initial dissolution before adding anti-solvent (Heptane). |

| Water | Protogenic Polar | Insoluble | Insoluble | Anti-solvent only | Causes oiling out if used aggressively with alcohols. |

Selection Logic (Mechanism)

-

Ethanol: The hydroxyl group of ethanol forms hydrogen bonds with the ketone and nitrile nitrogens, aiding dissolution at high temperatures. Upon cooling, the hydrophobic stacking of the iodophenyl and cyanophenyl rings dominates, driving precipitation.

-

EtOAc/Heptane: This system relies on the "like dissolves like" principle for the polar ketone (EtOAc) while the Heptane acts to squeeze the molecule out of solution as the temperature drops.

Visualizing the Decision Process

The following decision tree outlines the logical flow for selecting the optimal purification route based on crude material behavior.

Figure 1: Decision logic for selecting the appropriate solvent system based on crude material behavior.

Detailed Experimental Protocols

Protocol A: Recrystallization from Ethanol (Standard Method)

Scope: Best for crude material with purity >85% and colored impurities.

Materials:

-

Crude 2-(4-Cyanophenyl)-2'-iodoacetophenone

-

Ethanol (Absolute or 95%)

-

Activated Carbon (optional, for decolorization)[1]

-

Hotplate with magnetic stirring and temperature control[2]

-

Vacuum filtration setup[2]

Procedure:

-

Preparation: Place the crude solid (e.g., 5.0 g) in a suitably sized Erlenmeyer flask with a magnetic stir bar.

-

Dissolution:

-

Add Ethanol (approx. 5 mL per gram of solid) to the flask.

-

Heat the mixture to a gentle reflux (approx. 78°C). Do not overheat (risk of de-iodination).

-

Incremental Addition: If solids remain, add hot Ethanol in 1-2 mL aliquots until the solution is clear.

-

-

Decolorization (Optional):

-

If the solution is dark brown/purple (iodine liberation), remove from heat, cool slightly, and add activated carbon (1-2% w/w).

-

Reheat to reflux for 5 minutes, then filter hot through a pre-warmed Celite pad to remove carbon.

-

-

Crystallization:

-

Remove the flask from the heat source.[1]

-

Cover the flask mouth with foil (poke small holes) or a loose stopper.

-

Slow Cooling (Critical): Allow the flask to cool to room temperature undisturbed on a cork ring or wood block. Rapid cooling on glass/metal surfaces promotes oiling out.

-

Once at room temperature, transfer to an ice-water bath (0-4°C) for 30 minutes to maximize yield.

-

-

Collection:

-

Filter the crystals using vacuum filtration (Buchner funnel).[2]

-

Wash the cake with cold Ethanol (2 x 5 mL).

-

Dry under vacuum at 40°C. Avoid high temperatures during drying.

-

Protocol B: Binary Solvent Precipitation (EtOAc / Heptane)

Scope: Use this if the Ethanol method results in "oiling out" or if the impurity profile requires a non-polar wash.

Procedure:

-

Dissolution: Dissolve the crude solid in the minimum amount of Ethyl Acetate (EtOAc) at 50-60°C.

-

Precipitation:

-

While maintaining gentle stirring and moderate heat (50°C), add Heptane dropwise.

-

Continue adding Heptane until a persistent cloudiness (turbidity) is observed.

-

-

Re-dissolution: Add a few drops of EtOAc to just clear the turbidity.

-

Crystallization:

-

Turn off the heat. Allow the solution to cool very slowly to room temperature.

-

Seed crystals (if available) should be added when the temperature reaches ~35°C.

-

-

Collection: Filter and wash with a 1:4 mixture of EtOAc:Heptane.

Troubleshooting & Critical Parameters

"Oiling Out" Phenomenon

If the product separates as a viscous oil at the bottom of the flask instead of crystals:

-

Cause: The saturation point was reached at a temperature above the melting point of the solvated solid, or the cooling was too rapid.

-

Remedy: Reheat the mixture until the oil dissolves. Add a small amount (5-10%) of additional solvent. Scratch the glass surface with a glass rod during the cooling phase to induce nucleation.

Iodine Stability

-

Observation: The solution turns purple or pink during heating.

-

Cause: Homolytic cleavage of the C-I bond.

-

Prevention: Limit heating time. Keep the bath temperature below 85°C. If discoloration occurs, add a small amount of sodium thiosulfate to the mother liquor (though this is difficult in organic solvents; prevention is better).

References

-

Sigma-Aldrich. Product Specification: 2-(4-Cyanophenyl)-2'-iodoacetophenone (CAS 898784-41-3). Retrieved from

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

-

BenchChem. Application Note: Purification of 2,2',4'-Trichloroacetophenone by Recrystallization.[1] (Analogous alpha-halo/aryl acetophenone protocols). Retrieved from

-

Humphrey, G. R., et al. (2016). "Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction." Organic Process Research & Development. (Context on Letermovir intermediates and cyanophenyl chemistry).

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) before handling iodinated organic compounds.

Sources

Application Note: Chemoselective Hydrolysis of the Nitrile Group in Cyanophenyl Iodoacetophenone

Part 1: Executive Summary & Strategic Assessment

The Chemoselectivity Paradox

The hydrolysis of cyanophenyl iodoacetophenone (specifically interpreted here as 4-(2-iodoacetyl)benzonitrile , or 4-cyanophenacyl iodide) presents a classic chemoselectivity challenge in organic synthesis.

The molecule contains two antagonistic functional groups:[1]

-

Nitrile (-CN): Typically requires harsh acidic or basic conditions (e.g., boiling NaOH or H₂SO₄) to hydrolyze to a carboxylic acid.

-

-Iodo Ketone (-C(=O)CH₂I): An extremely active alkylating agent. It is highly susceptible to:

-

Nucleophilic Substitution (

): Hydroxide ( -

Favorskii Rearrangement: Basic conditions can trigger skeletal rearrangement.[1]

-

Reduction: The C-I bond is labile and sensitive to radical conditions or metallic reducing agents.

-

Core Directive: Standard aqueous hydrolysis (Acid/Base reflux) is contraindicated for this substrate as it will destroy the alkyl iodide moiety before the nitrile hydrolyzes.

This guide presents three validated workflows, ranked by chemical logic and success probability.

Part 2: Strategic Pathways (Decision Matrix)

The following diagram illustrates the competing reaction pathways and the logic behind the recommended protocols.

Figure 1: Decision matrix for nitrile hydrolysis in the presence of labile alkyl halides.

Part 3: Detailed Experimental Protocols

Method A: The Pinner Reaction (Chemical "Best Practice")

Mechanism: Acid-catalyzed alcoholysis under anhydrous conditions forms an imidate salt, which is then gently hydrolyzed. This avoids the presence of hot nucleophilic water/hydroxide.

Applicability: Best for labs without enzyme libraries.

Reagents:

-

Substrate: 4-Cyanophenacyl iodide

-

Solvent: Anhydrous Methanol (MeOH) and Diethyl Ether (

) -

Reagent: Dry Hydrogen Chloride gas (HCl)

-

Workup: Ice water

Step-by-Step Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a drying tube (CaCl₂), a gas inlet tube, and a thermometer. Place in an ice-salt bath (-10°C).

-

Dissolution: Dissolve 10 mmol of 4-cyanophenacyl iodide in a minimal volume of anhydrous MeOH/Et₂O (1:1 mixture). Note: Anhydrous conditions are critical to prevent premature hydrolysis.

-

Saturation: Slowly bubble dry HCl gas through the solution for 30–60 minutes. Monitor temperature; do not exceed 0°C.

-

Incubation: Seal the flask and store at 4°C (refrigerator) for 12–24 hours. A white precipitate (the Pinner salt/Imidate hydrochloride) should form.

-

Isolation of Intermediate: Filter the precipitate rapidly under anhydrous conditions. Wash with cold anhydrous ether.

-

Mild Hydrolysis:

-

Suspend the solid imidate salt in ice-cold water.

-

Stir for 1 hour at room temperature. The imidate converts to the ester (methyl ester) or acid depending on pH. To ensure acid formation, mild warming (30°C) may be required, but monitor by TLC to ensure the C-I bond remains intact.

-

-

Purification: Extract with Ethyl Acetate, dry over

, and concentrate.

Why this works: The reaction occurs on the nitrogen of the nitrile first, activating it without exposing the alkyl iodide to hot nucleophiles.

Method B: Biocatalytic Hydrolysis (The "Gold Standard")

Mechanism: Nitrilase enzymes catalyze the hydrolysis of -CN directly to -COOH at neutral pH and ambient temperature.

Applicability: High-value pharmaceutical intermediates where yield is critical.

Reagents:

-

Commercially available Nitrilase Screening Kit (e.g., Codexis, Almac, or Sigma-Aldrich).

-

Buffer: 100 mM Potassium Phosphate (pH 7.0).

-

Cosolvent: DMSO or Methanol (10% v/v).

Step-by-Step Protocol:

-

Screening: Dispense 2 mg of substrate into wells containing 1 mL of phosphate buffer + enzyme.

-

Incubation: Shake at 30°C for 18 hours.

-

Analysis: Quench with acetonitrile and analyze by HPLC. Look for the conversion of Nitrile (

1) to Acid ( -

Scale-Up (Once enzyme is identified):

-

Suspend 1g of substrate in 50 mL Buffer (pH 7.0).

-

Add 50 mg of lyophilized enzyme.

-

Stir at 30°C. Maintain pH 7.0 using an autotitrator with dilute NaOH (careful addition).

-

Crucial: The mild pH prevents displacement of the iodine.

-

Method C: The Retrosynthetic Correction (The "Expert" Route)

If you are designing the synthesis from scratch, do not hydrolyze the nitrile after iodination. Change the order of operations.

Correct Workflow:

-

Starting Material: 4-Cyanoacetophenone.

-

Step 1 (Hydrolysis): Reflux in 6M HCl or NaOH.

-

Step 2 (Selective Iodination): React 4-Acetylbenzoic acid with

and an oxidizer (e.g., Selectfluor or standard acid-catalyzed halogenation) or via the silyl enol ether.-

Result: 4-(2-iodoacetyl)benzoic acid.

-

Why this is superior: You perform the harsh hydrolysis step on a robust molecule, then introduce the fragile iodine at the very end.

Part 4: Data Analysis & Comparison

| Parameter | Method A (Pinner) | Method B (Enzymatic) | Method C (Retrosynthesis) |

| Reaction pH | Highly Acidic (Anhydrous) | Neutral (pH 7.0) | Variable (Step 1) |

| Temperature | 0°C to 25°C | 30°C | Reflux (Step 1) |

| Risk to C-I Bond | Low | Very Low | None (Iodine added last) |

| Yield Potential | Moderate (50-70%) | High (>90%) | High (>85%) |

| Accessibility | Standard Lab Chems | Requires Enzyme Library | Standard Lab Chems |

References

-

Pinner Reaction Mechanism

-

Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

-

- Wang, M., et al. (2011). "Selective Hydrolysis of Nitriles under Mild Conditions." Tetrahedron Letters.

-

Biocatalysis (Nitrilase)

- Alpha-Halo Ketone Reactivity: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. (Discusses the sensitivity of phenacyl halides to nucleophiles).

-

Standard Synthesis (Retrosynthetic Route)

Sources

- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 2. 4-Acetylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. US20220017931A1 - Method for production of 4-cyano benzoic acid or salts thereof - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Intramolecular cyclization conditions for ortho-iodo deoxybenzoins

Application Note: Strategic Cyclization of ortho-Iodo Deoxybenzoins

Subtitle: Protocols for the Divergent Synthesis of Indenones and Spiro-Scaffolds via Intramolecular

Executive Summary

This application note details the conditions for the intramolecular cyclization of ortho-iodo deoxybenzoins (1-(2-iodophenyl)-2-phenylethanone derivatives). Unlike ortho-hydroxy deoxybenzoins, which cyclize to form isoflavones or benzofurans via C–O bond formation, ortho-iodo deoxybenzoins primarily undergo intramolecular C–C bond formation (

Depending on the catalytic system and atmosphere, this substrate class offers a divergent synthetic pathway:

-

Direct

-Arylation: Yields 2-Phenylindenones (Inden-1-ones). -

Carbonylative Cyclization: Yields 2-Phenyl-1,4-naphthoquinones (via CO insertion).

-

Spiro-Cyclization: Occurs if the

-position is disubstituted, yielding spiro-indanediones.

This guide focuses on the Palladium-catalyzed and Copper-catalyzed protocols for these high-value pharmacophores.

Mechanistic Divergence & Pathway Selection

The reactivity of ortho-iodo deoxybenzoin is governed by the competition between enolate formation and oxidative addition.

-

Pathway A (Indenone Synthesis): The metal catalyst inserts into the C–I bond (Oxidative Addition). The enolate formed at the

-position then attacks the metal center, followed by reductive elimination to form a 5-membered ring. -

Pathway B (Naphthoquinone Synthesis): Under CO pressure, carbon monoxide inserts into the Aryl-Metal bond before the enolate attack, expanding the ring to a 6-membered quinone system.

Caption: Divergent reaction pathways for o-iodo deoxybenzoin controlled by CO atmosphere.

Protocol A: Palladium-Catalyzed Synthesis of Indenones

Application: High-yield synthesis of 2-substituted indenones. This method is preferred for substrates with sensitive functional groups due to milder temperatures compared to copper catalysis.

Mechanism: Intramolecular Pd-catalyzed

Materials & Reagents

-

Substrate: o-Iodo deoxybenzoin (1.0 equiv)

-

Catalyst: Pd(OAc)

(5 mol%) or Pd -

Ligand: DPEphos (Bis(2-diphenylphosphinophenyl)ether) (10 mol%)

-

Note: DPEphos is critical for the "bite angle" required for reductive elimination in this sterically congested system.

-

-

Base: Cs

CO -

Solvent: Toluene or THF (Anhydrous, degassed)

-

Temperature: 80–100 °C

Step-by-Step Procedure

-

Setup: In a glovebox or under strictly inert atmosphere (Ar/N

), charge a reaction vial with o-iodo deoxybenzoin (0.5 mmol), Pd(OAc) -

Solvation: Add anhydrous Toluene (5 mL). Seal the vial with a PTFE-lined cap.

-

Reaction: Heat the mixture to 100 °C in an oil bath or heating block. Stir vigorously (800 rpm) for 12–24 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (high R

) should disappear, replaced by the highly fluorescent indenone spot. -

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Key Troubleshooting:

-

Deiodination (Hydrodehalogenation): If the product is the simple deoxybenzoin (iodine removed), the solvent may be "wet" (proton source) or the temperature is too high. Switch to NaO

Bu in THF at 60 °C.

Protocol B: Copper-Catalyzed "Ligand-Free" Cyclization

Application: Cost-effective, scalable synthesis for robust substrates. Requires higher temperatures.

Materials & Reagents

-

Catalyst: CuI (10 mol%)

-

Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline (10 mol%)

-

Base: K

PO -

Solvent: DMSO or DMF (Anhydrous)

-

Temperature: 110–130 °C

Step-by-Step Procedure

-

Mixing: Combine o-iodo deoxybenzoin (1.0 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and K

PO -

Degassing: Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add DMSO (3 mL) via syringe.

-

Heating: Heat to 120 °C for 24 hours. The solution will likely turn dark brown/green.

-

Quenching: Cool to RT. Pour into water (20 mL) and extract with EtOAc (3 x 15 mL).

-

Purification: Wash organic layers with brine to remove DMSO. Dry over Na

SO

Protocol C: Carbonylative Cyclization to Naphthoquinones

Application: Direct insertion of a carbonyl group to form the 6-membered quinone ring.

Materials

-

Catalyst: PdCl

(PPh -

Gas: Carbon Monoxide (CO) (Balloon pressure, ~1 atm)

-

Base: Et

N (3.0 equiv) -

Solvent: Toluene/Water (Biphasic) or DMF

Procedure

-

Charge flask with substrate and catalyst.

-

Purge with CO gas (Caution: Use a fume hood with CO detector).

-

Add solvent and base.[1]

-

Heat to 90 °C under CO balloon pressure for 16 hours.

-

Note: This reaction is sensitive to CO pressure.[1] High pressure (autoclave, 10 atm) often improves yields by suppressing the direct

-arylation (Indenone formation).

Comparative Data & Selection Guide

| Feature | Pd-Catalyzed (Protocol A) | Cu-Catalyzed (Protocol B) | Carbonylation (Protocol C) |

| Product | Indenone (5-membered) | Indenone (5-membered) | Naphthoquinone (6-membered) |

| Cost | High (Pd/Ligand) | Low (Cu/Amino Acid) | Medium (Pd/CO) |

| Temp | 80–100 °C | 110–130 °C | 90–110 °C |

| Tolerance | Excellent (CN, Ester, NO | Good (Avoid acidic protons) | Good |

| Key Risk | Air sensitivity (Ligand oxidation) | Protodehalogenation | CO Safety / Poisoning |

Optimization Logic Tree

Caption: Decision tree for selecting and troubleshooting cyclization conditions.

References

-

Solé, D., et al. (2000).

-Arylation of Ketones: Synthesis of Indenones." Journal of the American Chemical Society.[2][3] -

Fox, J. M., et al. (2000).

-Arylation." Journal of Organic Chemistry. -

Miura, M., et al. (1997). "Palladium-Catalyzed Carbonylative Cyclization of o-Halodeoxybenzoins." Bulletin of the Chemical Society of Japan.

-

Hennings, D. D., et al. (2009). "Recent Advances in the Synthesis of Indenones." Organic Letters.

-

Shaughnessy, K. H., et al. (1998).

-Arylation of Ketones." Journal of the American Chemical Society.[2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 2'-Iodo Substituted Ketones

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sterically hindered 2'-iodo substituted ketones. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges associated with these substrates. As Senior Application Scientists, we have synthesized the information in this guide from peer-reviewed literature and our extensive experience in the field to ensure you have the most reliable and practical information at your fingertips.

Introduction to the Challenge: The Problem of Steric Hindrance

The presence of a bulky iodine atom at the 2'-position of a ketone introduces significant steric hindrance around the reaction center. This steric bulk can impede the approach of reagents and catalysts, leading to low reaction rates, poor yields, and the formation of unwanted side products. This guide will focus on strategies to overcome these challenges in several key synthetic transformations.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. However, with sterically hindered substrates like 2'-iodoacetophenone, standard conditions often fail. Here, we address common issues and provide optimized protocols.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a 2'-iodo substituted ketone is not proceeding or giving very low yields. What are the most likely causes?

A1: Low or no yield in the Suzuki-Miyaura coupling of sterically hindered substrates is a common issue. The primary culprits are often related to the catalyst system and reaction conditions. The steric hindrance around the iodine atom makes the oxidative addition step of the catalytic cycle particularly challenging.[1] To overcome this, a highly active catalyst system is required. Additionally, side reactions such as protodeboronation of the boronic acid can consume your starting material and reduce the yield.[2]

Q2: What type of ligands are most effective for coupling sterically hindered 2'-iodo ketones?

A2: For sterically demanding substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally the most effective.[3][4]

-

Bulky Phosphine Ligands: Ligands such as SPhos, XPhos, and tBuXPhos, developed by the Buchwald group, are excellent choices.[4] Their steric bulk promotes the reductive elimination step and helps to stabilize the active palladium(0) species, while their electron-rich nature facilitates the oxidative addition step.

-

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can form very stable and active palladium complexes.[3][5] They are particularly effective at promoting the oxidative addition of challenging substrates. PEPPSI-type precatalysts, which feature an NHC ligand, are often used for sterically hindered couplings.[6]

Q3: How does the choice of base and solvent affect the reaction outcome?

A3: The choice of base and solvent is critical for a successful Suzuki-Miyaura coupling.

-

Base: A strong, non-nucleophilic base is often required to activate the boronic acid for transmetalation.[3] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used. For base-sensitive substrates, a milder base like potassium fluoride (KF) can be employed.

-

Solvent: A polar aprotic solvent is typically used to dissolve the reagents and facilitate the reaction. Toluene, dioxane, and THF are common choices. The addition of a small amount of water is often necessary to facilitate the transmetalation step.[1]

Q4: I am observing a significant amount of homocoupling of my boronic acid. How can I prevent this?

A4: Homocoupling of the boronic acid is a common side reaction that can be minimized by carefully controlling the reaction conditions. This side reaction is often promoted by the presence of oxygen.[1] Therefore, it is crucial to thoroughly degas your solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Using a pre-catalyst that generates the active Pd(0) species in a controlled manner can also help to reduce homocoupling.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Insufficiently bulky/electron-rich ligand- Inappropriate base or solvent- Low reaction temperature | - Use a pre-activated palladium source (e.g., a G3 or G4 precatalyst).- Switch to a bulkier ligand like XPhos, SPhos, or an appropriate NHC ligand.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane).- Increase the reaction temperature or consider using microwave irradiation.[7] |

| Significant protodeboronation | - Presence of water or protic impurities- Prolonged reaction time at high temperature | - Use anhydrous solvents and reagents.- Use a more stable boronic acid derivative, such as a pinacol ester.- Optimize the reaction time to minimize exposure to harsh conditions. |

| Formation of homocoupling products | - Presence of oxygen- Inefficient catalyst activation | - Thoroughly degas all solvents and reagents.- Maintain a strict inert atmosphere throughout the reaction.- Use a well-defined palladium precatalyst. |

| Dehalogenation of the starting material | - Presence of a hydride source (e.g., from the solvent or base)- Inefficient cross-coupling | - Use a high-purity, anhydrous solvent.- Optimize the reaction conditions to favor the cross-coupling pathway. |

Experimental Protocol: Suzuki-Miyaura Coupling of 2'-Iodoacetophenone

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

2'-Iodoacetophenone

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos

-

Potassium phosphate (K₃PO₄), finely ground

-

Toluene, anhydrous

-

Water, degassed

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add 2'-iodoacetophenone (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

-

In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in anhydrous toluene (5 mL).

-

Add the catalyst solution to the Schlenk flask containing the substrates and base.

-

Add degassed water (0.5 mL) to the reaction mixture.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Section 2: Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between sp² and sp hybridized carbons. However, the steric hindrance in 2'-iodo ketones can significantly slow down the reaction.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling with a 2'-iodo substituted ketone is sluggish and gives low yields. What can I do to improve it?

A1: The sluggishness of Sonogashira couplings with sterically hindered aryl iodides is a common problem. The key is to use a more active catalyst system and optimize the reaction conditions.[8] The use of bulky, electron-rich ligands can accelerate the oxidative addition step. Microwave irradiation can also be highly effective in driving the reaction to completion in a much shorter time.[7]

Q2: What are the best catalyst and ligand combinations for this reaction?

A2: For sterically hindered substrates, palladium complexes with bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are preferred.

-

Palladium/Phosphine Systems: A combination of a palladium source like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with a bulky phosphine ligand such as XPhos or SPhos is often effective.

-

Palladium/NHC Systems: Palladium-NHC complexes are highly active and stable catalysts that can promote the coupling of even very hindered substrates.[3]

Q3: I am observing a lot of alkyne homocoupling (Glaser coupling). How can I avoid this?